molecular formula C9H7ClN2 B3043777 1-(2-Chlorophenyl)pyrazole CAS No. 917508-36-2

1-(2-Chlorophenyl)pyrazole

Cat. No.: B3043777
CAS No.: 917508-36-2
M. Wt: 178.62 g/mol
InChI Key: AYXHPCKZSBQLEE-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. The presence of a chlorophenyl group at the 1-position of the pyrazole ring imparts unique chemical and physical properties to this compound. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)pyrazole can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The synthesis may utilize automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. Purification steps, including recrystallization or chromatography, are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

1-(2-chlorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXHPCKZSBQLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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